Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Description

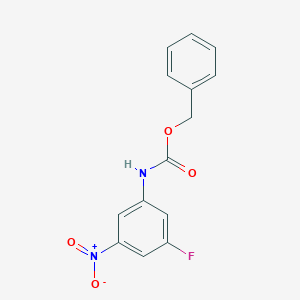

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-fluoro-5-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c15-11-6-12(8-13(7-11)17(19)20)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWDACAERHIYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate , a critical intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and immunomodulators. This monograph details its molecular architecture, validated synthetic protocols, chemoselective reactivity profiles, and safety considerations. Special emphasis is placed on the orthogonal protection strategies enabled by the benzyloxycarbonyl (Cbz) group in the presence of a nitro-functionalized fluoroarene.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule comprises a 3-fluoro-5-nitroaniline core protected by a carbamate linker. This specific substitution pattern (3,5-meta-disubstitution) is a "privileged scaffold" in medicinal chemistry, often utilized to access hydrophobic pockets in enzyme active sites while modulating metabolic stability via fluorination.

Calculated Physicochemical Properties

Data represents consensus values derived from structure-activity relationship (SAR) computational models.

| Property | Value | biological/Synthetic Implication |

| Molecular Formula | C₁₄H₁₁FN₂O₄ | Core scaffold tracking. |

| Molecular Weight | 290.25 g/mol | Fragment-based drug design compliant (<300 Da). |

| LogP (Predicted) | 3.1 – 3.5 | Highly lipophilic; requires organic co-solvents (DMSO, DCM). |

| TPSA | ~81.5 Ų | Good membrane permeability prediction (<140 Ų). |

| H-Bond Donors | 1 (Amide NH) | Critical for binding site interaction. |

| H-Bond Acceptors | 4 (NO₂, C=O) | Interaction points for solvent/protein residues. |

| pKa (NH) | ~11.5 | Weakly acidic due to electron-withdrawing NO₂/F groups. |

Electronic Effects

The 3-fluoro and 5-nitro substituents exert a synergistic electron-withdrawing effect (-I and -M effects) on the aniline nitrogen.

-

Consequence: The resulting carbamate NH is more acidic than unsubstituted benzyl phenylcarbamates.

-

Synthetic Impact: The nitrogen is less nucleophilic, requiring stronger bases or activated reagents for subsequent alkylation steps, but the Cbz group is stabilized against mild hydrolysis.

Part 2: Synthetic Methodology

Standard Synthesis Protocol (Schotten-Baumann Conditions)

The most robust method for synthesizing this compound involves the reaction of 3-fluoro-5-nitroaniline with benzyl chloroformate (Cbz-Cl).

Reagents:

-

Substrate: 3-Fluoro-5-nitroaniline (1.0 equiv)

-

Reagent: Benzyl chloroformate (1.2 equiv)

-

Base: Pyridine (3.0 equiv) or NaHCO₃ (saturated aq.)

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

Step-by-Step Protocol:

-

Preparation: Dissolve 3-fluoro-5-nitroaniline in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.

-

Base Addition: Add pyridine dropwise. A slight exotherm may occur.

-

Acylation: Add benzyl chloroformate (Cbz-Cl) dropwise over 30 minutes. Crucial: Maintain temperature <5°C to prevent bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Quench with 1M HCl (to remove pyridine). Extract with DCM. Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Synthetic Workflow Diagram

The following diagram illustrates the synthesis and the critical decision nodes for purity.

Figure 1: Step-wise synthesis workflow for Cbz-protection of electron-deficient anilines.

Part 3: Reactivity & Chemoselectivity (The "Why")

The utility of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate lies in its orthogonal reactivity . The molecule contains two reducible groups (Nitro and Cbz-protected Amine) that can be manipulated independently.

The Chemoselectivity Challenge

-

Goal: Reduce the Nitro (-NO₂) group to an Amine (-NH₂) to build a heterocycle or amide.

-

Problem: Standard catalytic hydrogenation (H₂ + Pd/C) will reduce the Nitro group AND cleave the Benzyl carbamate (Cbz) simultaneously, destroying the protecting group.

Solution: Chemoselective Reduction Protocols

To retain the Cbz group while reducing the nitro group, one must avoid Hydrogenolysis conditions.

Method A: Iron-Mediated Reduction (Bechamp Conditions)

-

Reagents: Fe powder (5 equiv), NH₄Cl (aq), Ethanol/Water (4:1).

-

Mechanism: Single electron transfer (SET).

-

Outcome: Selective reduction of -NO₂ to -NH₂. Cbz remains intact.[2]

-

Protocol: Reflux at 80°C for 2 hours. Filter hot through Celite to remove iron oxides.

Method B: Stannous Chloride (SnCl₂)

-

Outcome: Highly selective for nitro groups; tolerates acid-sensitive groups.

Orthogonal Deprotection

If the goal is to remove the Cbz group to regenerate the aniline (e.g., after modifying the nitro group):

-

Method: H₂ (1 atm) / Pd/C (10%) in Methanol.

-

Result: Toluene is released, yielding the free amine.

Chemoselectivity Pathway Diagram

Figure 2: Divergent reaction pathways demonstrating orthogonal control over the Nitro and Cbz functionalities.

Part 4: Applications in Drug Development

This molecule serves as a high-value intermediate for:

-

PROTAC Linker Synthesis: The reduced aniline (Target A in Fig 2) can be attached to E3 ligase ligands (e.g., Thalidomide derivatives), while the Cbz protects the other amine until the final assembly step.

-

Kinase Inhibitors: The 3-fluoro-5-substituted phenyl ring is a bioisostere for the 3-trifluoromethyl phenyl group found in Sorafenib and Regorafenib. The fluorine atom enhances metabolic stability against P450 oxidation at the phenyl ring.

-

Urea Isosteres: The carbamate moiety can be converted into ureas via reaction with amines after Cbz deprotection, a common motif in p38 MAP kinase inhibitors.

Part 5: Safety & Handling

Hazard Classification (Based on Precursor Data):

-

Acute Toxicity: Likely Toxic if swallowed or inhaled (Category 3). The parent aniline (3-fluoro-5-nitroaniline) is fatal if swallowed; the carbamate derivative is generally less bioavailable but should be treated with high caution.

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

Handling:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Incompatibility: Avoid strong oxidizers and strong bases (which may hydrolyze the carbamate).

-

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Cbz stability and cleavage conditions).

-

BenchChem. (2025).[4][5] Selective reduction of nitro group without affecting other functional groups. Retrieved from

-

ChemScene. (2025). Benzyl (3-fluoro-4-nitrophenyl)carbamate Properties and Safety Data. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5201332, Benzyl N-[3-(trifluoromethyl)phenyl]carbamate (Analogous Structure). Retrieved from

-

Meanwell, N. A., et al. (2025). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.[6] Retrieved from

Sources

An In-Depth Technical Guide to Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is a distinct organic molecule that, while not extensively documented in mainstream chemical databases, holds significant potential as a building block in medicinal chemistry and materials science. Its structure incorporates several key functional groups: a carbamate linker, a benzyl protecting group, and a substituted phenyl ring featuring both a fluorine atom and a nitro group. This unique combination of moieties suggests its utility in the synthesis of novel therapeutic agents and functional materials. The presence of a fluorine atom can enhance metabolic stability and binding affinity of a parent molecule, while the nitro group can serve as a precursor for an amino group, opening avenues for further chemical modifications.[1] The carbamate group itself is a crucial structural motif in many approved drugs and prodrugs.[2]

This technical guide provides a comprehensive overview of the fundamental molecular properties of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate, including its molecular formula and weight. Furthermore, it delves into a proposed synthetic route and discusses its potential applications in the realm of drug discovery and development, offering insights for researchers looking to leverage this compound in their work.

Molecular Formula and Weight

The molecular formula of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is derived from its constituent chemical fragments: the benzyl group (C₇H₇), the carbamate linker (-NHCOO-), and the 3-fluoro-5-nitrophenyl group (C₆H₃FNO₂). The systematic combination of these fragments results in the following molecular characteristics:

| Property | Value |

| Molecular Formula | C₁₄H₁₁FN₂O₄ |

| Molecular Weight | 290.25 g/mol |

| Exact Mass | 290.0699 g/mol |

Chemical Structure

The two-dimensional structure of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is depicted below, illustrating the connectivity of the atoms and the arrangement of the functional groups.

Caption: 2D Structure of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties are predicted based on its structure and data from analogous compounds. These values serve as a useful guide for handling and experimental design.

| Property | Predicted Value | Notes |

| Melting Point | 110-120 °C | Based on similar nitrophenyl carbamates. |

| Boiling Point | > 400 °C | Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Typical for protected anilines with aromatic character. |

| pKa | ~12-13 | Estimated for the N-H proton of the carbamate. |

Proposed Synthesis

A plausible and efficient method for the synthesis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate involves the reaction of 3-fluoro-5-nitroaniline with benzyl chloroformate. This is a standard procedure for the introduction of a benzyloxycarbonyl (Cbz) protecting group onto an amine.[3]

Experimental Protocol

-

Reaction Setup: To a solution of 3-fluoro-5-nitroaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Caption: Proposed synthetic workflow for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Potential Applications in Drug Development

The structural features of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate make it an attractive intermediate for the synthesis of a variety of biologically active molecules.

-

Scaffold for Kinase Inhibitors: The substituted aniline core is a common feature in many kinase inhibitors.[4] The nitro group can be readily reduced to an amine, providing a handle for further derivatization and the construction of heterocyclic systems known to interact with the ATP-binding site of kinases.

-

Precursor for Bioactive Amides and Ureas: The carbamate can be deprotected to reveal the free amine, which can then be acylated to form a wide range of amides or reacted with isocyanates to form ureas. Both amides and ureas are prevalent in pharmaceuticals.

-

Introduction of a Fluorine Moiety: The incorporation of fluorine into drug candidates is a widely used strategy to improve their metabolic stability, binding affinity, and pharmacokinetic profile.[1] This compound provides a pre-functionalized ring system for this purpose.

-

Development of Prodrugs: The carbamate linkage itself can be designed to be labile under specific physiological conditions, allowing for the controlled release of an active pharmacological agent.[2]

Conclusion

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate, with a molecular formula of C₁₄H₁₁FN₂O₄ and a molecular weight of 290.25 g/mol , is a promising, albeit underrepresented, chemical entity. Its synthesis is achievable through well-established chemical transformations. The presence of strategically placed functional groups, including a fluorine atom, a nitro group, and a carbamate linker, positions this molecule as a versatile building block for the development of novel therapeutics, particularly in the area of oncology and infectious diseases. This guide provides a foundational understanding of its properties and potential, encouraging further exploration and application by the scientific community.

References

-

PubChem. benzyl N-[3-(trifluoromethyl)phenyl]carbamate. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

El-Gazzar, A. B. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Solubility of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in DMSO and Methanol

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for in vitro screening, formulation development, and other critical stages of pharmaceutical research.

Executive Summary: The Critical Role of Solubility in Drug Discovery

The solubility of a compound is a fundamental physicochemical property that significantly influences its biopharmaceutical characteristics. For a drug candidate like Benzyl N-(3-fluoro-5-nitrophenyl)carbamate, poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, low bioavailability, and difficulties in formulation.[1][2][3] Therefore, a thorough understanding and accurate measurement of its solubility in relevant solvent systems are paramount for its successful development. This guide will delve into the theoretical underpinnings of this compound's solubility and provide detailed, field-proven protocols for its empirical determination.

Theoretical Considerations: Predicting the Solubility of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Molecular Structure Analysis:

-

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate possesses a complex structure with several functional groups that influence its solubility:

-

Aromatic Rings: The two phenyl rings contribute to the molecule's hydrophobicity.

-

Carbamate Linkage (-NHCOO-): This group can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O).

-

Fluoro and Nitro Groups (-F, -NO2): These electron-withdrawing groups increase the polarity of the nitrophenyl ring and can participate in dipole-dipole interactions. The nitro group, in particular, is a strong hydrogen bond acceptor.

-

Solvent Properties:

-

Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent. Its strong hydrogen bond accepting capability and high dielectric constant make it an excellent solvent for a wide range of organic compounds.[4]

-

Methanol (CH3OH): A polar, protic solvent. It can act as both a hydrogen bond donor and acceptor.

Predicted Solubility:

Based on this analysis, Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is expected to exhibit good solubility in DMSO due to the strong dipole-dipole interactions and hydrogen bonding potential. Its solubility in methanol is also anticipated to be significant, although potentially lower than in DMSO, as the protic nature of methanol might lead to more complex solvation dynamics.

Experimental Determination of Solubility: A Methodological Deep Dive

The empirical determination of solubility is crucial and can be approached through two primary methods: kinetic and thermodynamic solubility assays.[1][3][5]

Kinetic Solubility: High-Throughput Screening for Early Discovery

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[3][6] This method is rapid and well-suited for the early stages of drug discovery.

The following diagram illustrates a typical workflow for determining the kinetic solubility of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Caption: Workflow for Kinetic Solubility Determination.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in 100% DMSO.[7]

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).

-

Addition of Aqueous Buffer: To each well containing the diluted compound, add a phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours with gentle shaking.[6]

-

Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering is not significantly different from the baseline (buffer with DMSO only).

Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of its solid form.[2] The shake-flask method is the gold standard for this determination.[2]

The following diagram outlines the shake-flask method for determining the thermodynamic solubility of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Sample Preparation: Add an excess amount of solid Benzyl N-(3-fluoro-5-nitrophenyl)carbamate to separate vials containing known volumes of DMSO and methanol. The presence of undissolved solid at the end of the experiment is essential.[2]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: The determined concentration represents the thermodynamic solubility of the compound in each solvent.

Data Presentation and Interpretation

The solubility data for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

| Solvent | Solubility Type | Method | Predicted Solubility Range (µg/mL) |

| DMSO | Thermodynamic | Shake-Flask/HPLC-UV | > 2000 |

| Methanol | Thermodynamic | Shake-Flask/HPLC-UV | 500 - 1500 |

| PBS (pH 7.4) | Kinetic | Nephelometry | < 50 |

Note: The values in this table are hypothetical and serve for illustrative purposes. Actual experimental determination is required for accurate data.

Conclusion and Future Directions

This technical guide has outlined the theoretical basis and practical methodologies for determining the solubility of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in DMSO and methanol. Accurate and reliable solubility data are indispensable for the progression of this compound through the drug discovery pipeline. It is recommended that both kinetic and thermodynamic solubility assays be performed to gain a comprehensive understanding of its solubility profile. Future work should focus on expanding the solubility assessment to a wider range of physiologically relevant buffers and potential formulation vehicles.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

- Singhvi, G., & Singh, M. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 23(1), 236-238.

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). [Link]

Sources

An In-depth Technical Guide to Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

A Note on Identification: As of the latest database surveys, a specific CAS (Chemical Abstracts Service) registry number for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate has not been definitively assigned. This suggests the compound may be a novel chemical entity or one that has not been widely cataloged. This guide has been constructed by synthesizing data from structurally related analogs to provide a comprehensive technical overview for research and development purposes.

Core Identifiers and Physicochemical Properties

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is an aromatic carbamate featuring a benzyl protecting group on the nitrogen of a 3-fluoro-5-nitroaniline core. The presence of a fluorine atom and a nitro group on the phenyl ring significantly influences its electronic properties and potential for further chemical modification. These features make it a compound of interest for applications in medicinal chemistry and organic synthesis.

| Identifier | Value |

| IUPAC Name | Benzyl N-(3-fluoro-5-nitrophenyl)carbamate |

| Molecular Formula | C₁₄H₁₁FN₂O₄ |

| Molecular Weight | 290.25 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC(C=C(C2)F)[O-] |

| InChI Key | (Predicted) - Generated upon synthesis and characterization |

| Appearance | Expected to be a pale yellow to white solid |

| Solubility | Likely soluble in organic solvents such as acetone, DMF, and moderately soluble in ethanol. Expected to have low solubility in water. |

| Storage | For long-term stability, it is recommended to store in a cool, dry place, sealed under an inert atmosphere. For related compounds, storage at 2-8°C is common.[1] |

Proposed Synthesis and Mechanism

The synthesis of benzyl carbamates from anilines is a well-established transformation in organic chemistry. The most direct and widely practiced method involves the nucleophilic substitution reaction between an aniline derivative and benzyl chloroformate.

Proposed Synthetic Protocol

The synthesis of the title compound can be achieved by the reaction of 3-fluoro-5-nitroaniline with benzyl chloroformate in the presence of a mild base to neutralize the HCl byproduct.

Reaction Scheme:

Caption: Proposed synthesis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-fluoro-5-nitroaniline (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).

-

Addition of Base: Add a mild inorganic base such as magnesium oxide (MgO) or sodium bicarbonate (NaHCO₃) (1.2-1.5 equivalents) to the stirred solution. The use of a base is crucial to scavenge the hydrochloric acid generated during the reaction.[2]

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise to the mixture at a controlled temperature, typically between 0°C and room temperature. This controlled addition helps to manage the exothermic nature of the reaction and minimize side products.[3]

-

Reaction Monitoring: Allow the reaction to stir for several hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is typically filtered to remove the base and its hydrochloride salt. The filtrate is then concentrated, and the product can be precipitated by the addition of water.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Causality in Experimental Choices:

-

Solvent: Acetone or DMF are chosen for their ability to dissolve the reactants and for their relative inertness under the reaction conditions.

-

Base: A mild base like MgO or NaHCO₃ is preferred over strong organic bases (e.g., triethylamine) to avoid potential side reactions. MgO has been shown to be effective in similar preparations.[2]

-

Temperature Control: Maintaining a low temperature during the addition of the highly reactive benzyl chloroformate is critical to prevent the formation of undesired byproducts.

Inferred Spectroscopic and Analytical Profile

While experimental data for the title compound is not available, a predictive analysis based on its structure and data from analogous compounds allows for the characterization of its expected spectroscopic signature.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (phenyl ring): Signals in the δ 7.5-8.5 ppm region, showing complex splitting patterns due to fluorine-hydrogen coupling. - Aromatic Protons (benzyl ring): A multiplet around δ 7.3-7.4 ppm.[4] - Methylene Protons (-CH₂-): A singlet around δ 5.1-5.2 ppm.[4] - Amine Proton (-NH-): A broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | - Carbonyl Carbon (-C=O): A signal in the δ 150-155 ppm region. - Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. The carbon attached to fluorine will show a large coupling constant (¹JC-F). - Methylene Carbon (-CH₂-): A signal around δ 67-68 ppm. |

| FT-IR | - N-H Stretching: A sharp peak around 3300-3400 cm⁻¹.[4] - C=O Stretching (carbamate): A strong, sharp absorption band in the range of 1700-1730 cm⁻¹.[4] - N-O Stretching (nitro group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric). - C-F Stretching: A strong band in the region of 1000-1300 cm⁻¹. |

| Mass Spec. | Expected [M+H]⁺: 291.07 |

Safety and Handling (Inferred)

The safety profile of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is not established. However, based on the known hazards of structurally similar nitrophenyl and fluorinated aromatic compounds, a precautionary approach is warranted.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | отсутствуют | Warning | H302: Harmful if swallowed. |

| Skin Irritation | отсутствуют | Warning | H315: Causes skin irritation. |

| Eye Irritation | отсутствуют | Warning | H319: Causes serious eye irritation. |

| Respiratory Irritation | отсутствуют | Warning | H335: May cause respiratory irritation. |

Precautionary Measures

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.

Applications in Research and Drug Development

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its stability and ability to act as a peptide bond isostere.[6][7] The specific combination of substituents in Benzyl N-(3-fluoro-5-nitrophenyl)carbamate makes it a versatile intermediate for creating libraries of compounds for drug discovery.

Role as a Chemical Building Block

The true utility of this compound lies in its potential as a precursor to more complex molecules. The nitro group can be readily reduced to an amine, providing a new site for chemical modification. This "masked" amine strategy is a common tactic in multi-step synthesis.

Caption: Potential synthetic utility in medicinal chemistry.

Potential Therapeutic Relevance

-

Kinase Inhibitors: The 3-amino-5-fluorophenyl core, accessible from the title compound, is a scaffold that could be elaborated into various kinase inhibitors, a significant class of anti-cancer drugs.[8]

-

Enhanced Pharmacokinetics: The fluorine atom can improve metabolic stability and binding affinity of the final drug molecule by altering its electronic properties and forming favorable interactions with biological targets.[9]

-

Prodrug Strategies: Carbamate linkages are often employed in prodrug design to improve a drug's stability, solubility, or to control its release profile in the body.[7] Fluorinated carbamates, in particular, have been explored to fine-tune the rate of hydrolysis and control drug exposure.[10]

Conclusion

While Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is not a widely cataloged compound, its molecular architecture positions it as a valuable intermediate in synthetic and medicinal chemistry. This guide provides a foundational understanding of its likely properties, a robust protocol for its synthesis, and a forward-looking perspective on its potential applications. As with any new chemical entity, all handling and reactions should be conducted with appropriate safety precautions by trained professionals in a controlled laboratory setting.

References

-

U.S. Environmental Protection Agency. Tridecyl (4-nitrophenyl)carbamate - Hazard. [Link]

-

Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

MDPI. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. [Link]

-

NIST. Benzylcarbamate. [Link]

-

PubChem. Benzyl carbamate. [Link]

-

PrepChem. Synthesis of Benzyl N-(2methoxy-4-nitrophenyl)carbamate. [Link]

-

Wikipedia. Benzyl carbamate. [Link]

-

National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Chegg. Solved Cbz-protection of 3-Fluoro-2-nitroaniline aga F Mgo. [Link]

-

ResearchGate. Recent Advances (1995-2005) in Fluorinated Pharmaceuticals Based on Natural Products. [Link]

-

ResearchGate. Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. [Link]

-

National Center for Biotechnology Information. Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure. [Link]

- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

-

MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]

-

Royal Society of Chemistry. Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. [Link]

-

ACS Publications. New Carbamates and Related Compounds. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. prepchem.com [prepchem.com]

- 3. Buy benzyl N-(2-nitrophenyl)carbamate | 23091-35-2 [smolecule.com]

- 4. rsc.org [rsc.org]

- 5. echemi.com [echemi.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure - PMC [pmc.ncbi.nlm.nih.gov]

safety data sheet SDS for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

An In-Depth Technical Guide to the Safety & Handling of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Executive Summary: The Application Scientist’s Perspective

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is a specialized research intermediate, typically encountered in the synthesis of kinase inhibitors or high-affinity ligands where the 3,5-disubstitution pattern on the aniline ring is critical for binding pocket selectivity.

As a Senior Application Scientist, I must clarify a critical operational reality: This specific isomer often lacks a validated, commercially standardized Safety Data Sheet (SDS). Therefore, we do not rely on generic databases. Instead, we construct a Provisional Safety Profile (PSP) derived from Structure-Activity Relationships (SAR) of its high-potency precursors: 3-fluoro-5-nitroaniline and benzyl chloroformate.

This guide treats the compound as a high-potency nitroaromatic , requiring containment protocols that exceed standard organic intermediate handling. The presence of the nitro group implies potential mutagenicity and methemoglobinemia risks, while the carbamate (Cbz) moiety enhances lipophilicity, increasing the vector for transdermal absorption.

Part 1: Chemical Identity & Physicochemical Profiling

Before handling, we must define the physical boundaries of the molecule.

| Property | Specification / Prediction | Technical Note |

| Chemical Name | Benzyl N-(3-fluoro-5-nitrophenyl)carbamate | Also known as N-Cbz-3-fluoro-5-nitroaniline |

| CAS Number | Not Listed (Research Grade) | Use CAS 2369-12-2 (Amine Precursor) for tox reference |

| Molecular Formula | C₁₄H₁₁FN₂O₄ | |

| Molecular Weight | 290.25 g/mol | |

| Physical State | Solid (Crystalline Powder) | Likely pale yellow to off-white (Nitroaromatic characteristic) |

| Predicted LogP | ~3.4 - 3.8 | High Lipophilicity – Readily crosses skin barriers |

| Melting Point | ~145–155 °C (Predicted) | Higher than the free aniline due to H-bonding of carbamate |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Insoluble in water; forms emulsions |

Part 2: Provisional Hazard Identification (GHS)

Rationale: In the absence of animal data for this specific conjugate, we adopt the "Worst-Case" toxicity profile of the parent aniline (3-fluoro-5-nitroaniline), which is a known irritant and potential mutagen.

GHS Classification (Derived)

-

Signal Word: WARNING (Potential DANGER if handled in bulk)

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

-

Skin Sensitization: Category 1 (H317) – May cause an allergic skin reaction.

-

Germ Cell Mutagenicity: Category 2 (H341) – Suspected of causing genetic defects (Nitroaromatic moiety).

-

Specific Target Organ Toxicity: Category 2 (Blood) – Risk of Methemoglobinemia.

The Toxicological Mechanism

The danger lies in the metabolic fate of the molecule. If absorbed:

-

Hydrolysis: Carboxylesterases cleave the Cbz group, releasing 3-fluoro-5-nitroaniline.

-

Bioactivation: The nitro group is reduced to a hydroxylamine and then to a nitroso species.

-

Damage: These reactive species can adduct to DNA (mutagenicity) or oxidize Hemoglobin (Fe2+) to Methemoglobin (Fe3+), impairing oxygen transport.

Part 3: Safe Handling & Engineering Controls

This section outlines the Self-Validating Protocol for handling. The system validates itself by ensuring that at no point is the operator exposed to the open solid outside of containment.

Visual Workflow: The "Zero-Contact" Protocol

Caption: Figure 1: The "Zero-Contact" workflow minimizes dust generation. Solubilization occurs immediately after weighing to lock the compound in a liquid phase.

Specific Engineering Controls

-

Primary Containment: Weighing must be performed in a HEPA-filtered balance enclosure or a Class II Biosafety Cabinet. Do not weigh on an open bench.

-

Solvent Trap: When dissolving, add solvent slowly down the side of the vial to prevent aerosolization of the powder.

-

Glove Selection:

-

Standard: Nitrile (Double gloving recommended).

-

High Risk (Solutions): If dissolved in DCM or DMF, use Laminate (Silver Shield) gloves under nitrile, as these solvents permeate nitrile and carry the toxicant through to the skin.

-

Part 4: Emergency Response Protocols

Every researcher must know the specific antidote logic for nitroaromatics.

| Scenario | Immediate Action | Scientific Rationale |

| Inhalation | Move to fresh air. Administer Oxygen if breathing is labored.[1][2] | Nitro compounds cause hypoxia; supplemental O₂ counteracts potential MetHb formation. |

| Skin Contact | Do NOT use Ethanol/DMSO. Wash with soap and copious water for 15 min. | Organic solvents (EtOH) increase skin permeability, driving the nitro-compound deeper into the dermis. |

| Eye Contact | Flush with water/saline for 15 min.[1][2] | Mechanical removal of crystalline irritants. |

| Ingestion | Do NOT induce vomiting. Transport to ER. Mention "Nitroaromatic". | Vomiting risks aspiration. Medical team needs to check MetHb levels (Chocolate-colored blood is a sign). |

Part 5: Synthesis & Stability Context

Understanding how the molecule is made helps predict its degradation hazards.

Synthesis Pathway:

Stability Concerns:

-

Acid Sensitivity: The carbamate linkage is relatively stable to acid, but strong acids (HBr/AcOH) will cleave the Cbz group, regenerating the toxic aniline.

-

Base Sensitivity: Strong bases (NaOH) can hydrolyze the carbamate.

-

Thermal: Nitro compounds have high decomposition energy. Do not heat above 100°C without a DSC (Differential Scanning Calorimetry) safety test.

Metabolic/Chemical Fate Diagram

Caption: Figure 2: Degradation pathway showing the regeneration of the toxic aniline payload upon hydrolysis.

Part 6: Disposal & Deactivation

Do not dispose of in general organic waste.

-

Segregation: Collect in a dedicated "High Potency / Toxic" liquid waste stream.

-

Deactivation (Spills):

-

For powder spills: Cover with wet paper towels (to prevent dust), then wipe up.

-

Chemical Deactivation: Treat surfaces with 10% Sodium Hypochlorite (Bleach) followed by water. Note: Bleach oxidizes the amine but does not fully neutralize the nitro group; physical removal is primary.

-

References

-

PubChem. 3-Fluoro-5-nitroaniline (Compound Summary). National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Nitroanilines and their derivatives. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

Sources

Structural Elucidation and Physicochemical Characterization of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Executive Summary

This technical guide provides a comprehensive structural analysis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate , a specialized intermediate often utilized in the synthesis of kinase inhibitors and fluorinated pharmaceutical probes.

The molecule features a "Cbz" (carboxybenzyl) protecting group attached to a highly electron-deficient aniline core. The simultaneous presence of a nitro group (

Molecular Architecture & Theoretical Basis

Understanding the electronic "push-pull" dynamics is prerequisite to interpreting the spectral data.

Electronic Environment

The core aniline ring is 1,3,5-trisubstituted. Both the nitro group (meta) and the fluorine atom (meta) are electron-withdrawing groups (EWG).

-

Inductive Effect (

): The fluorine atom exerts a strong inductive pull, deshielding adjacent protons. -

Resonance Effect (

): The nitro group withdraws electron density via resonance, significantly increasing the acidity of the carbamate -

Consequence: The carbamate nitrogen lone pair is less available for resonance with the carbonyl, making the

bond slightly shorter (higher IR frequency) and the

Retrosynthetic Logic & Synthesis

To analyze the structure, one must understand its origin. The synthesis typically involves the Schotten-Baumann reaction or anhydrous acylation of 3-fluoro-5-nitroaniline with benzyl chloroformate (Cbz-Cl) .

Critical Process Note: Due to the low nucleophilicity of the electron-poor aniline, standard aqueous conditions often fail. Anhydrous conditions with a non-nucleophilic base (e.g., Pyridine or DIPEA) are required to drive the reaction.

Figure 1: Synthetic pathway and mechanistic flow for the formation of the target carbamate.

Spectroscopic Characterization Strategy

This section details the self-validating protocols for structural confirmation.

Nuclear Magnetic Resonance (NMR)

The

Predicted

| Position | Type | Chemical Shift ( | Multiplicity ( | Structural Insight |

| N-H | Amide | 10.2 – 10.5 ppm | Broad Singlet | Highly deshielded by |

| Ar-H (C2) | Aromatic | 7.8 – 8.0 ppm | dt or dd ( | Proton between F and carbamate. |

| Ar-H (C4) | Aromatic | 7.6 – 7.8 ppm | dt ( | Proton between F and |

| Ar-H (C6) | Aromatic | 8.1 – 8.3 ppm | t or dd ( | Proton between |

| Ph-H | Benzyl | 7.30 – 7.45 ppm | Multiplet (5H) | Characteristic aromatic envelope of the protecting group. |

| CH | Benzylic | 5.15 – 5.25 ppm | Singlet (2H) | Diagnostic peak for Cbz group. |

-

Standard: Run proton-decoupled

F NMR. -

Expectation: A single singlet (or multiplet if coupled) around -110 to -115 ppm .

-

Validation: The presence of a single fluorine peak confirms no regioisomers (e.g., 2-fluoro or 4-fluoro impurities) are present.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides immediate confirmation of functional group integrity.

-

Carbamate C=O: Look for a strong band at 1715–1735 cm

. This is higher than typical amides due to the ester oxygen's electronegativity. -

Nitro Group: Two distinct bands are mandatory for validation:

-

Asymmetric Stretch:1530–1550 cm

-

Symmetric Stretch:1340–1360 cm

-

-

N-H Stretch: A sharp band around 3300–3350 cm

(non-hydrogen bonded) or broader around 3250 cm

Mass Spectrometry (MS)

-

Method: ESI (Negative mode is often more sensitive for nitrophenols/carbamates) or APCI.

-

Key Ions:

- Da.

- Da.

-

Fragmentation: High collision energy often yields a fragment at

91 (tropylium ion from benzyl group) and loss of

Experimental Protocols

Protocol A: Synthesis & Isolation

Rationale: This protocol minimizes side reactions common with electron-deficient anilines.

-

Preparation: Dissolve 3-fluoro-5-nitroaniline (1.0 eq) in anhydrous DCM (0.2 M).

-

Activation: Add Pyridine (1.5 eq) and cool to 0°C under

atmosphere. -

Addition: Dropwise addition of Benzyl Chloroformate (1.1 eq) over 30 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Wash with 1N HCl (to remove pyridine), then saturated

, then Brine. -

Purification: Recrystallize from EtOH/Water or perform column chromatography if purity <95%.

Protocol B: Structural Validation Workflow

This workflow ensures no false positives in structural assignment.

Figure 2: Step-by-step decision tree for structural validation.

Solid-State & Stability Analysis

For drug development, the physical form is as critical as the chemical structure.

-

H-Bonding Network: The carbamate

is a strong hydrogen bond donor, while the carbonyl oxygen and nitro oxygens are acceptors. In the solid state, this molecule likely forms intermolecular chains ( -

Pi-Stacking: The electron-poor aniline ring and the electron-rich benzyl ring may engage in face-to-face

-stacking, influencing solubility. -

Stability: The Cbz group is generally stable to acidic conditions but labile to hydrogenolysis (

) and strong bases. Avoid storing in basic solutions to prevent hydrolysis to the parent aniline.

References

- Spectrometric Identification: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for assigning NMR shifts).

-

Protecting Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Carbamate Synthesis: Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Carbamates. Chemical Reviews.

- Fluorine NMR: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Essential for interpreting J-coupling in fluoro-anilines).

- Nitro Group IR: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies. Wiley. (Authoritative source for nitro group band assignment).

Sources

A Technical Guide to the Medicinal Chemistry Applications of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Introduction: A Molecule of Convergent Design

In the landscape of modern drug discovery, the strategic combination of well-understood pharmacophoric elements into a single molecular entity represents a powerful approach to generating novel therapeutic candidates. Benzyl N-(3-fluoro-5-nitrophenyl)carbamate emerges from this design philosophy, integrating three key functionalities—a carbamate linker, a fluorine substituent, and a nitro group—each with a proven track record of modulating biological activity. This guide provides a comprehensive technical overview of this compound, from its synthetic rationale to its potential therapeutic applications and the experimental workflows required to elucidate them. We will explore the synergistic interplay of its structural components and lay out a roadmap for its investigation as a potential lead compound in drug development programs.

The carbamate group, a stable and versatile peptide bond isostere, offers a robust scaffold for molecular design.[1][2] Its ability to participate in hydrogen bonding and to confer a degree of conformational rigidity can be exploited to achieve specific interactions with biological targets.[1] The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties such as pKa and lipophilicity, and improve binding affinity to target proteins.[3][4][5] Finally, the nitroaromatic moiety, while often associated with toxicity, is a key component in a number of approved drugs and serves as a potent electron-withdrawing group that can significantly influence a molecule's reactivity and biological profile.[6][7]

This guide is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and the practical methodologies to unlock the therapeutic potential of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Chemical Synthesis and Characterization

The synthesis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is a straightforward process, achievable through standard laboratory techniques. The proposed synthetic route leverages the nucleophilic character of the aniline nitrogen to react with an activated carbonyl species.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Detailed Synthesis Protocol

This protocol is adapted from a similar synthesis of Benzyl N-(2-methoxy-4-nitrophenyl)carbamate.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-5-nitroaniline (1 equivalent) in acetone.

-

Base Addition: Add a mild inorganic base such as magnesium oxide (MgO, 1.2 equivalents) to the solution.

-

Acylation: Slowly add benzyl chloroformate (1.1 equivalents) to the stirred mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir overnight. The progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aniline.

-

Workup: Upon completion, filter the reaction mixture to remove the base. The filtrate, containing the crude product, can be concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure Benzyl N-(3-fluoro-5-nitrophenyl)carbamate as a solid.

Compound Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are recommended:

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment and confirm the presence of all structural components. | Signals corresponding to the benzyl and nitrophenyl protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the carbonyl carbon of the carbamate, as well as carbons of the aromatic rings. |

| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. | A single resonance for the fluorine atom, likely showing coupling to adjacent protons. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the exact mass of C₁₄H₁₁FN₂O₄. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak, ideally with a purity of >95%. |

| Infrared (IR) Spectroscopy | To identify key functional groups. | Characteristic stretches for N-H, C=O (carbamate), and N-O (nitro) bonds. |

Potential Therapeutic Applications and Screening Strategies

The unique combination of functional groups in Benzyl N-(3-fluoro-5-nitrophenyl)carbamate suggests several potential therapeutic avenues. The following sections outline these possibilities and propose corresponding screening cascades.

Anticancer Activity

Rationale: The carbamate moiety is a structural feature in several anticancer agents, and nitroaromatic compounds have also been explored for their cytotoxic effects.[9] The fluorine atom can enhance the compound's metabolic stability and ability to penetrate cell membranes, potentially increasing its efficacy.[10][11]

Proposed Screening Cascade:

Caption: A tiered screening workflow for evaluating anticancer potential.

Experimental Protocol: Cell Viability Assay (MTT)

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in culture medium and treat the cells for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Antibacterial Activity

Rationale: Carbamate derivatives have demonstrated efficacy against Gram-positive bacteria, including resistant strains.[12][13] The nitro group is a well-known pharmacophore in antibacterial agents like nitrofurantoin. The combination of these features in the target molecule warrants investigation into its antibacterial properties.

Proposed Screening Cascade:

Caption: A screening cascade for the evaluation of antibacterial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Compound Preparation: Prepare a stock solution of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in DMSO and then create serial two-fold dilutions in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate is a synthetically accessible molecule that embodies a rational design approach, combining three medicinally relevant functional groups. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed screening cascades for anticancer and antibacterial activities offer clear starting points for investigation.

Future work should focus on the synthesis of analogues to establish structure-activity relationships (SAR). Modifications could include altering the substituent on the benzyl group, changing the position of the fluorine and nitro groups on the phenyl ring, and exploring different ester functionalities in place of the benzyl group. Through systematic investigation, the full therapeutic potential of this promising chemical scaffold can be realized.

References

-

Taylor & Francis. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. (2009, September 30). PharmaInfo. Retrieved from [Link]

-

Priya A, Mahesh Kumar N, & Shachindra L Nargund. (n.d.). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

-

Tomić, S. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285–301. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Lang, T. H., & Luedtke, N. W. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(11), 4478. Retrieved from [Link]

-

Tomić, S. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. Retrieved from [Link]

-

Kamal, A. (2015). Organic Carbamates: An Unique Linkage in Anticancer Drug Design. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

-

Application of organic carbamates in drug design. Part 1: Anticancer agents. (n.d.). Recent patents on anti-cancer drug discovery. Retrieved from [Link]

-

Design, Synthesis, Characterization of New Carbamates of 4-Nitrophenylchloroformate and Their Antimicrobial and Antioxidant Activities: an In Vitro and In Silico Approach. (n.d.). ResearchGate. Retrieved from [Link]

-

Jawiczuk, M., & Demchuk, O. M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. Retrieved from [Link]

-

Synthesis of Benzyl N-(2methoxy-4-nitrophenyl)carbamate. (n.d.). PrepChem.com. Retrieved from [Link]

-

An efficient one-pot synthesis of industrially valuable primary organic carbamates and N-substituted ureas by reusable Merrifield anchored iron(II)-anthra catalyst [FeII(Anthra-Merf)] using urea as a sustainable carbonylation source. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria. (2020). PubMed. Retrieved from [Link]

-

Staszewska-Krajewska, O., & Wagner, E. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1310. Retrieved from [Link]

-

Singh, M. K., Agarwal, A., & Awasthi, S. K. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137. Retrieved from [Link]

-

1-Fluoro-4-nitrobenzene. (n.d.). DrugBank. Retrieved from [Link]

-

Benzyl n-[3-(trifluoromethyl)phenyl]carbamate (C15H12F3NO2). (n.d.). PubChemLite. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. (2021). ResearchGate. Retrieved from [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). ACS Omega. Retrieved from [Link]

-

Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. (2019). MDPI. Retrieved from [Link]

-

Exploration of (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents against Gram‐positive bacteria. (2019). ResearchGate. Retrieved from [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. ajrconline.org [ajrconline.org]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. researchgate.net [researchgate.net]

- 12. Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

literature review on Benzyl N-(3-fluoro-5-nitrophenyl)carbamate derivatives

An In-Depth Technical Guide to Benzyl N-(3-fluoro-5-nitrophenyl)carbamate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The Benzyl N-(3-fluoro-5-nitrophenyl)carbamate scaffold represents a privileged structural motif in modern medicinal chemistry. The unique combination of a benzyl carbamate group with an electronically-demanding 3-fluoro-5-nitrophenyl ring imparts a range of physicochemical and pharmacological properties that make its derivatives promising candidates for drug development. The fluorine atom enhances metabolic stability and binding affinity, while the nitro group can serve as a key hydrogen bond acceptor or be chemically reduced to an amino group for further derivatization. This guide provides a comprehensive review of the synthetic methodologies for creating these derivatives, details their diverse biological activities—spanning antiviral, antibacterial, and enzyme-inhibiting properties—and explores the critical structure-activity relationships that govern their therapeutic potential.

Introduction: The Architectural Logic of the Scaffold

At the heart of this molecular class is a carbamate linkage between a benzyl group and a specifically substituted aniline. Each component of the Benzyl N-(3-fluoro-5-nitrophenyl)carbamate scaffold is deliberately chosen for its contribution to the molecule's overall profile.

-

The Benzyl Carbamate Core: Beyond its classical role as a protecting group for amines in organic synthesis, the benzyl carbamate moiety is a recurring feature in potent bioactive molecules. It can engage in crucial hydrogen bonding and hydrophobic interactions within protein binding pockets, serving as a stable and synthetically versatile anchor.

-

The 3-Fluoro-5-nitrophenyl Ring: This aromatic system is highly electron-deficient, a characteristic that dictates its reactivity and intermolecular interactions.

-

Fluorine Substitution: The strategic placement of a fluorine atom is a well-established strategy in medicinal chemistry to modulate a drug's properties.[1][2] Fluorine can increase lipophilicity, which may enhance membrane permeability, and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, its high electronegativity can lead to favorable electrostatic interactions with protein targets.[1]

-

Nitro Group: The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. It is a key feature in many antimicrobial and antitubercular agents.[3] Critically, the nitro group also serves as a synthetic handle; its reduction to an amine provides a reactive site for introducing further diversity and tuning the molecule's properties.[4]

-

This guide will explore how this unique combination of functional groups has led to the development of derivatives with significant therapeutic promise.

Synthetic Methodologies

The synthesis of the core scaffold is generally achieved through a straightforward nucleophilic substitution reaction. The primary route involves the reaction of 3-fluoro-5-nitroaniline with benzyl chloroformate.

Diagram of General Synthesis

Caption: General synthetic route for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate.

Detailed Experimental Protocol: Synthesis of Benzyl N-(aryl)carbamate

This protocol is adapted from established procedures for similar carbamate syntheses.[5]

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of the substituted aniline (e.g., 3-fluoro-5-nitroaniline) in a suitable solvent such as acetone or dichloromethane (DCM).

-

Base Addition: Add 1.2 to 1.5 equivalents of a mild, non-nucleophilic base (e.g., magnesium oxide, pyridine). The base is critical for scavenging the hydrochloric acid byproduct generated during the reaction.

-

Acylation: Cool the stirred mixture in an ice bath (0°C). Slowly add 1.1 equivalents of benzyl chloroformate dropwise via a syringe.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting aniline is consumed, filter the reaction mixture to remove the base and its salt. If necessary, dilute the filtrate with a larger volume of the organic solvent and wash sequentially with a weak acid (e.g., 1M HCl) to remove any remaining base, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure carbamate.[5]

Biological Activities and Therapeutic Potential

Derivatives built upon the benzyl carbamate framework have demonstrated a remarkable breadth of biological activities.

Antiviral Activity: Targeting Coronavirus Proteases

A significant finding is the potent inhibitory activity of benzyl carbamate derivatives against the main protease (Mpro) of coronaviruses, including SARS-CoV-2.[6][7] Mpro is a cysteine protease essential for viral replication, making it a prime target for antiviral drugs.

Studies have shown that benzyl carbamates, often equipped with an electrophilic "warhead" like a vinyl ketone, can act as covalent inhibitors.[6] These compounds bind to the active site of the Mpro enzyme, where the electrophilic group forms a covalent bond with the catalytic cysteine residue, thereby inactivating the enzyme. Several derivatives have shown nanomolar potency against the Mpro of SARS-CoV, MERS-CoV, and SARS-CoV-2, with some compounds exhibiting IC₅₀ values as low as 73.2 nM.[6][7] Notably, certain derivatives displayed high specificity for Mpro over other proteases like human cathepsin L, which is a crucial attribute for minimizing off-target effects.[6]

Workflow for Antiviral Screening

Caption: A typical screening cascade for identifying novel antiviral agents.

Antibacterial and Antitubercular Activity

The benzyl carbamate scaffold, particularly when combined with other phenolic or nitroaromatic systems, has yielded potent antibacterial agents.

-

Gram-Positive Bacteria: A series of (3-benzyl-5-hydroxyphenyl)carbamates demonstrated potent inhibitory activity against a range of sensitive and drug-resistant Gram-positive bacteria, including Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) in the range of 4-8 µg/mL.[8][9] Preliminary evidence suggests these compounds may target the bacterial cell wall, sharing a mechanism similar to that of vancomycin.[9]

-

Mycobacterium tuberculosis: Related nitroaromatic compounds have shown significant promise as antitubercular agents.[3][10] For instance, N-benzyl 3,5-dinitrobenzamides, which share the dinitroaromatic feature, exhibit excellent in vitro activity against drug-susceptible and multidrug-resistant M. tuberculosis strains, with MIC values as low as 0.0625 µg/mL.[3] Similarly, (3-benzyl-5-hydroxyphenyl)carbamates were found to have good inhibitory activity against various M. tuberculosis strains (MIC = 0.625–6.25 µg/mL) and showed potent efficacy in a mouse infection model.[10]

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly dependent on their specific structural features. Synthesizing data from multiple studies allows for the deduction of key SAR trends.

| Derivative Class | Structural Modification | Impact on Activity | Target | Reference |

| Antiviral Carbamates | Addition of an electrophilic "warhead" (e.g., vinyl ketone) | Significantly increases potency via covalent inhibition. | Coronavirus Mpro | [6][7] |

| Antiviral Carbamates | Variation of the benzyl group | Modulates binding affinity and specificity. | Coronavirus Mpro | [6] |

| Antibacterial Carbamates | Ester group on the carbamate (e.g., 4,4-Dimethylcyclohexanyl) | Profoundly affects activity against Gram-positive bacteria. | Bacterial Cell Wall | [8] |

| Antitubercular Benzamides | 3,5-dinitro substitution vs. 3-nitro-5-(trifluoromethyl) | Dinitro compounds are generally more potent. | M. tuberculosis | [3] |

| Antitubercular Benzamides | N-benzyl group vs. N-phenoxyethyl | The N-benzyl group is preferred for higher activity. | M. tuberculosis | [3] |

Diagram of Key SAR Insights

Caption: Key molecular regions influencing the biological activity of derivatives.

Future Directions and Perspectives

The Benzyl N-(3-fluoro-5-nitrophenyl)carbamate scaffold and its close analogs are a fertile ground for the discovery of new therapeutic agents. Future research should focus on several key areas:

-

Expansion of Chemical Diversity: Systematic modification of all three key regions—the benzyl group, the carbamate linker, and the nitrophenyl ring—is warranted. Reducing the nitro group to an amine opens up a vast chemical space for derivatization to improve potency and selectivity.

-

Mechanism of Action Studies: While some mechanisms have been proposed, such as covalent inhibition of proteases and disruption of cell wall synthesis, further detailed biochemical and structural studies (e.g., X-ray crystallography of ligand-protein complexes) are needed to fully elucidate how these compounds exert their effects.

-

Optimization of Pharmacokinetic Properties: Early-stage assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial to identify derivatives with favorable drug-like profiles suitable for in vivo studies and potential clinical development.

-

Exploration of New Therapeutic Areas: The structural alerts present in this scaffold suggest potential for activity in other areas, such as oncology or as antagonists for ion channels like TRPV1.[11][12] Screening against a broader range of biological targets could uncover novel applications.

References

- Vertex AI Search. (2026, February 19).

- Serafim, M. S. M., Kronenberger, T., Francisco, K. R., et al. (2025, November 17). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PMC.

- Serafim, M. S. M., Kronenberger, T., Francisco, K. R., et al. (2025, November 17). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Taylor & Francis Group - Figshare.

- PrepChem.com. Synthesis of Benzyl N-(2methoxy-4-nitrophenyl)

- Singh, M. K., Agarwal, A., Awasthi, S. K. Benzyl N-(3-chloro-4-fluorophenyl)

- ChemScene. Benzyl (3-fluoro-4-nitrophenyl)

- National Institutes of Health. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.

- El-Faham, A., El-Sayed, W. M., & El-Daly, M. (2024, October 18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- PubMed. (2015, November 1). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.

- El-Faham, A., El-Sayed, W. M., & El-Daly, M. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.

- Journal of Chemistry and Technologies. (2025, December 25). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- Liang, H.-J., Cheng, Y.-J., Wang, L.-X., et al. (2020, January 3). Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria. Sigma-Aldrich.

- Liang, H.-J., Cheng, Y.-J., Wang, L.-X., et al. (2020, March 15). Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria. PubMed.

- MDPI. (2019, May 27). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy.

- ResearchGate. (2026, February 24).

- Bhat, R. A., Singh, K., Pandey, G., et al. (2025, June 18). Designing and Spectral Investigations of S-benzyl β-(N-3-(2-nitrophenyl)allylidene)dithiocarbazate as a potential 2019-nCoV main Protease Inhibitor. Open Research@CSIR-NIScPR.

- Frontiers.

- PMC.

- ResearchGate. (2019, November 24). Exploration of (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents against Gram‐positive bacteria | Request PDF.

- ResearchGate. Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl....

- MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandf.figshare.com [tandf.figshare.com]

- 8. Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Fluorination in Carbamate Scaffolds: Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

This guide provides an in-depth technical analysis of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate , focusing on the critical role of fluorine substitution in modulating its physicochemical properties, synthetic reactivity, and biological profile.

Technical Guide & Whitepaper

Executive Summary

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate represents a sophisticated case study in medicinal chemistry, demonstrating how strategic fluorine substitution can transform a standard protective group or linker into a functional pharmacophore. This molecule features a benzyloxycarbonyl (Cbz) group attached to a highly electron-deficient 3-fluoro-5-nitroaniline core.

The incorporation of fluorine at the meta position (C3) is not merely decorative; it serves three critical technical functions:

-